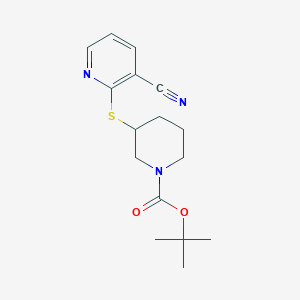
3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring, a pyridine ring with a cyano group, and a tert-butyl ester functional group, making it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the pyridine ring: The pyridine ring with a cyano group can be synthesized through various methods, including the reaction of suitable precursors under specific conditions.
Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with a piperidine precursor.
Introduction of the tert-butyl ester group: The final step involves esterification, where the carboxylic acid group is converted into a tert-butyl ester using reagents such as tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group and the piperidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(3-Cyano-pyridin-2-ylsulfanyl)-benzoic acid
Uniqueness
3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its piperidine ring provides additional flexibility and potential for interaction with biological targets compared to similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C16H21N3O2S |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-cyanopyridin-2-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-9-5-7-13(11-19)22-14-12(10-17)6-4-8-18-14/h4,6,8,13H,5,7,9,11H2,1-3H3 |
Clave InChI |
ZRJNKHFCVBGTQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=C(C=CC=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


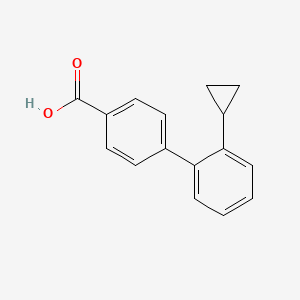
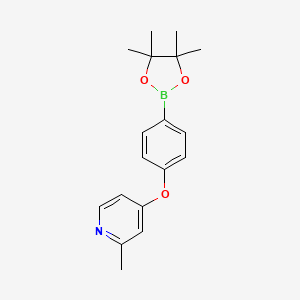
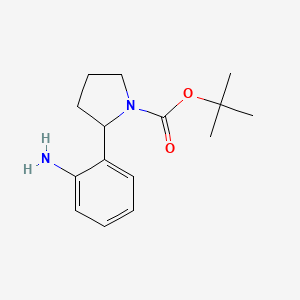

![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)

![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

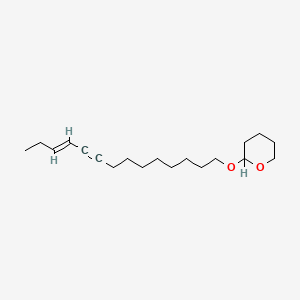
![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)
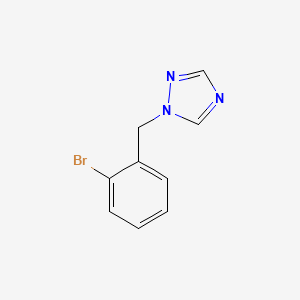
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
